Cas no 110037-64-4 (1H-5,10b-Propeno-1,7-phenanthrolin-8(7H)-one,2,3,4,4a,5,6-hexahydro-1,12-dimethyl-, (4aR,5R,10bR)- (9CI))

1H-5,10b-Propeno-1,7-phenanthrolin-8(7H)-one,2,3,4,4a,5,6-hexahydro-1,12-dimethyl-, (4aR,5R,10bR)- (9CI) structure
110037-64-4 structure
Product Name:1H-5,10b-Propeno-1,7-phenanthrolin-8(7H)-one,2,3,4,4a,5,6-hexahydro-1,12-dimethyl-, (4aR,5R,10bR)- (9CI)
Numero CAS:110037-64-4
MF:C17H22N2O
MW:270.369384288788
CID:208970
PubChem ID:5489404
Update Time:2025-04-19

1H-5,10b-Propeno-1,7-phenanthrolin-8(7H)-one,2,3,4,4a,5,6-hexahydro-1,12-dimethyl-, (4aR,5R,10bR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-5,10b-Propeno-1,7-phenanthrolin-8(7H)-one,2,3,4,4a,5,6-hexahydro-1,12-dimethyl-, (4aR,5R,10bR)- (9CI)
    • 1H-5,10b-Propeno-1,7-phenanthrolin-8(7H)-one,2,3,4,4a,5,6-hexahydro-1,12-dimethyl-, (4aR,5R,10...
    • N-methylhuperzine B
    • (4aR,5R,10bR)-1,12-dimethyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8(7H)-one
    • Lycodin-1(18H)-one, 8,15-didehydro-17-methyl-
    • 1,12-Dimethyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
    • CHEMBL3806307
    • DTXSID10911451
    • (1R,9R,10R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one
    • 110037-64-4
    • Inchi: 1S/C17H22N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h5-6,8,12-13H,3-4,7,9-10H2,1-2H3,(H,18,20)/t12-,13+,17+/m0/s1
    • Chiave InChI: JCINWKNLTDEYIA-OGHNNQOOSA-N
    • Sorrisi: O=C1C=CC2=C(C[C@@H]3C=C(C)C[C@]42[C@@H]3CCCN4C)N1

Proprietà calcolate

  • Massa esatta: 270.173213
  • Massa monoisotopica: 270.173213
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 0
  • Complessità: 572
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 32.3
  • XLogP3: 1.1

Proprietà sperimentali

  • Densità: 1.19
  • Punto di ebollizione: 519.9°Cat760mmHg
  • Punto di infiammabilità: 268.2°C
  • Indice di rifrazione: 1.619
  • PSA: 36.36000
  • LogP: 2.78450

1H-5,10b-Propeno-1,7-phenanthrolin-8(7H)-one,2,3,4,4a,5,6-hexahydro-1,12-dimethyl-, (4aR,5R,10bR)- (9CI) Letteratura correlata

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.